1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol, commonly known as miglustat, is a synthetic organic compound classified primarily as an iminosugar. It is recognized for its role as a glucosylceramide synthase inhibitor and has applications in treating lysosomal storage disorders, particularly Gaucher disease. The compound is characterized by its unique piperidine structure, which includes a butyl group and three hydroxymethyl groups.
Miglustat was first developed in the late 20th century and has been marketed under the brand name Zavesca. It received approval from the European Medicines Agency in 2002 and the U.S. Food and Drug Administration in 2003 for its therapeutic use. The compound's synthesis involves various chemical reactions that allow for the formation of its specific stereochemistry, crucial for its biological activity .
The synthesis of 1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Reaction conditions such as temperature and solvent choice are optimized to maximize yield while minimizing by-products. Safety and environmental considerations are also paramount during large-scale synthesis.
The molecular formula of 1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is , with a molecular weight of approximately 219.28 g/mol. The structure features a piperidine ring with three hydroxymethyl groups at positions 3, 4, and 5.
Miglustat can undergo several types of chemical transformations:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as pH and temperature are carefully controlled to ensure specificity and yield.
Miglustat acts primarily as an inhibitor of glycosidases by binding to the active site of these enzymes. This interaction prevents the normal substrate from binding, thereby inhibiting enzymatic activity which is crucial in the metabolism of glycosphingolipids. This mechanism is particularly beneficial in treating lysosomal storage disorders where enzyme deficiencies lead to substrate accumulation .
Miglustat is typically presented as a white to off-white solid. It is soluble in water and has moderate stability under standard laboratory conditions.
Miglustat has significant applications in medicinal chemistry:
CAS No.: 29741-10-4
CAS No.: 73017-98-8
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6